molecular formula C14H13BrN2O3 B6539568 5-bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}furan-2-carboxamide CAS No. 1060251-78-6

5-bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}furan-2-carboxamide

Cat. No. B6539568
CAS RN: 1060251-78-6
M. Wt: 337.17 g/mol
InChI Key: BOIRJTOTXVUXPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}furan-2-carboxamide” is a chemical compound . It’s a solid form . The empirical formula is C19H13BrN2O2S and the molecular weight is 413.29 .


Molecular Structure Analysis

The molecular structure of this compound includes a furan ring substituted at the 2-position with an anilide . The empirical formula is C19H13BrN2O2S .


Physical And Chemical Properties Analysis

This compound is a solid form . The empirical formula is C19H13BrN2O2S and the molecular weight is 413.29 .

Scientific Research Applications

Catalytic Protodeboronation and Anti-Markovnikov Hydromethylation

5-bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}furan-2-carboxamide: has been investigated for its role in catalytic protodeboronation. While alkyl boronic esters are commonly functionalized through deboronation, protodeboronation remains less explored. Researchers have developed a radical-based approach to achieve protodeboronation of 1°, 2°, and 3° alkyl boronic esters using this compound. Notably, when combined with a Matteson–CH₂–homologation, it enables formal anti-Markovnikov alkene hydromethylation—a transformation previously unknown .

Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene

In synthetic chemistry, 5-bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}furan-2-carboxamide has been employed in the regioselective synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene. The compound plays a crucial role in this reaction, leading to the formation of a valuable thiophene derivative .

Benzylic Position Reactions and Radical Chemistry

The benzylic position of this compound contains a bromine atom, making it susceptible to radical reactions. Understanding its reactivity in benzylic positions could inform synthetic strategies for other related compounds. For instance, N-bromosuccinimide (NBS) is commonly used for benzylic bromination reactions .

Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6197–6202. Link Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene. (2021). Molecules, 26(4), 1296. Link Khan Academy. (n.d.). Reactions at the benzylic position (video). Link

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The safety information includes the signal word “Warning” and hazard statements H302 - H319 . Precautionary statements include P305 + P351 + P338 .

properties

IUPAC Name

5-bromo-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O3/c1-16-13(18)8-9-2-4-10(5-3-9)17-14(19)11-6-7-12(15)20-11/h2-7H,8H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIRJTOTXVUXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.